molecular formula C9H8Cl2O B3025358 3,4-Dichlorophenylacetone CAS No. 6097-32-1

3,4-Dichlorophenylacetone

Cat. No. B3025358
CAS RN: 6097-32-1
M. Wt: 203.06 g/mol
InChI Key: AJUAASWQUWIMHM-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylacetone is a chemical compound with the molecular formula C9H8Cl2O . It has a molecular weight of 203.06 g/mol . The IUPAC name for this compound is 1-(3,4-dichlorophenyl)propan-2-one .


Molecular Structure Analysis

The InChI code for 3,4-Dichlorophenylacetone is 1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 . The Canonical SMILES for this compound is CC(=O)CC1=CC(=C(C=C1)Cl)Cl .


Physical And Chemical Properties Analysis

3,4-Dichlorophenylacetone is a solid or semi-solid or liquid at room temperature . It has a boiling point of 271.3°C at 760 mmHg . The compound has a flash point of 112.5°C .

Scientific Research Applications

Environmental Impact and Toxicity Studies

Studies on the impact and toxicity of related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) have been extensive. For instance, Zuanazzi et al. (2020) conducted a scientometric review to analyze global trends in studies on the toxicity of 2,4-D herbicide. This study highlighted the rapid advancements in understanding the toxicology and mutagenicity of 2,4-D, which is closely related to 3,4-Dichlorophenylacetone in structure and use【Zuanazzi et al., 2020】.

Removal from Polluted Water Sources

Efforts to remove 2,4-Dichlorophenoxyacetic acid, a chemical relative of 3,4-Dichlorophenylacetone, from water sources have been documented by EvyAliceAbigail et al. (2017). They focused on various methods for eliminating 2,4-D from contaminated aqueous systems, which could potentially be applicable for related compounds like 3,4-Dichlorophenylacetone【EvyAliceAbigail et al., 2017】.

Solubility and Purification Processes

Research by Wang et al. (2007) on the solubility of 4-(3,4-dichlorophenyl)-1-tetralone in ethanol and acetone mixtures provides essential data that can be used in the purification process of 3,4-Dichlorophenylacetone, given the close chemical relationship between these compounds【Wang et al., 2007】.

Laboratory Experiments in Organic Chemistry

In the field of organic chemistry, Moroz et al. (2003) introduced microscale organic laboratory experiments that illustrate reactions such as addition, substitution, and rearrangement, utilizing compounds similar to 3,4-Dichlorophenylacetone. This research is vital for understanding the chemical behavior and potential applications of 3,4-Dichlorophenylacetone in educational and research settings【Moroz et al., 2003】.

Metabolism in Plants

The metabolism of linuron, a compound containing a 3,4-dichlorophenyl group, in various plants was studied by Nashed and Ilnicki (1970). Their findings on the uptake, distribution, and metabolism of linuron provide insights into how 3,4-Dichlorophenylacetone might behave in a similar biological context【Nashed & Ilnicki, 1970】.

Photocatalytic Degradation Studies

Lima et al. (2020) explored the photocatalytic degradation of 2,4-D using Fe3O4@WO3/SBA-15 under UV irradiation. This research provides a framework for understanding how similar compounds, such as 3,4-Dichlorophenylacetone, might be degraded in environmental settings【Lima et al., 2020】.

Safety And Hazards

3,4-Dichlorophenylacetone is classified under the GHS07 hazard class . The hazard statements for this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-(3,4-dichlorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUAASWQUWIMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976452
Record name 1-(3,4-Dichlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorophenylacetone

CAS RN

6582-42-9, 6097-32-1
Record name 3',4'-Dichloropropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Dichlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetrahydrofuran, 75 mL, was cooled to 0° C., and 10.3 mL of methylmagnesium iodide (3.0M in diethyl ether) was added dropwise during a 30 minute period. The reaction mixture was maintained at <2° C. during the addition. Upon completion of addition, 7.0 grams (0.028 mole) of N-methoxy-N-methyl-3,4-dichlorophenylacetamide was added dropwise during a 45 minute period. The reaction mixture temperature was maintained between -2° C. and +2° C. throughout the addition. Upon completion of addition, the reaction mixture was stirred at about 0° C. for 1.5 hours. After this time, 50 mL of aqueous 2N hydrochloric acid was added dropwise to the reaction mixture. The reaction mixture temperature was maintained at <4° C. throughout the addition. The reaction mixture was then taken up in 100 mL of water and extracted with two 150 mL portions of diethyl ether. The combined extracts were washed with 100 mL of an aqueous solution saturated with sodium chloride. The extracts were then dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue, which weighed 6.6 grams. The 6.6 grams isolated here was combined with 3.2 grams of the same material prepared in an analogous manner. The combination was subjected to column chromatography on silica gel. Elution was accomplished using 50% methylene chloride in petroleum ether, then gradually increasing to 75% methylene chloride in petroleum ether. The product-containing fractions were combined and concentrated under reduced pressure, yielding 3.4 grams of (3,4-dichlorophenyl)acetone. The NMR spectrum was consistent with the proposed structure.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Kim, SH Lee, JM Kwak - Tetrahedron: Asymmetry, 2006 - Elsevier
TMSCN asymmetrically adds to a variety of ketones by catalysis with 1/Ph 3 PO. This is a double activation where 1 acts as a Lewis acid and Ph 3 PO as a Lewis base. Various ketones …
Number of citations: 85 www.sciencedirect.com

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